

Cy7 Maleimide: A Comprehensive Technical Guide for Advanced Biomolecular Labeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cy7 maleimide*

Cat. No.: *B15554653*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and key applications of **Cy7 maleimide**, a near-infrared (NIR) fluorescent dye crucial for advanced biomolecular labeling. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in fluorescence imaging, *in vivo* studies, and other fluorescence-based biochemical analyses.

Core Chemical Properties

Cy7 maleimide is a fluorescent dye belonging to the cyanine dye family, characterized by its emission in the near-infrared spectrum.^{[1][2]} This property is highly advantageous for *in vivo* imaging applications as it minimizes autofluorescence from biological tissues.^[1] The maleimide functional group enables the covalent attachment of the Cy7 dye to biomolecules containing free sulfhydryl (thiol) groups, most commonly found in cysteine residues of proteins and peptides.^{[1][3][4]}

The reaction proceeds via a Michael addition, forming a stable thioether bond.^[1] This specific and efficient conjugation chemistry, occurring under mild pH conditions (typically 6.5-7.5), makes **Cy7 maleimide** a widely used reagent for labeling proteins, antibodies, and other thiol-containing molecules.^{[1][5]}

Quantitative Data Summary

The following tables summarize the key quantitative properties of **Cy7 maleimide**, providing essential data for experimental design and execution.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₄₃ H ₅₁ CIN ₄ O ₃	[3][6][7]
Molecular Weight	~707.34 g/mol	[3][7]
Appearance	Green powder	[7]
Solubility	Soluble in organic solvents (DMSO, DMF, dichloromethane); low solubility in water.[3][7] A sulfonated version (sulfo-Cyanine7 maleimide) offers good water solubility.[8]	[3][7][8]

Table 2: Spectroscopic Properties

Property	Value	Source(s)
Maximum Excitation Wavelength (λ _{ex})	~750 - 756 nm	[2][3][7]
Maximum Emission Wavelength (λ _{em})	~773 - 779 nm	[2][3][7]
Molar Extinction Coefficient (ε)	~199,000 - 240,600 M ⁻¹ cm ⁻¹	[3][7][8]
Fluorescence Quantum Yield (Φ)	~0.3	[2][7]
Correction Factor (CF ₂₈₀)	~0.029	[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **Cy7 maleimide**, from protein labeling to purification and characterization of the resulting conjugate.

Protein Labeling with Cy7 Maleimide

This protocol outlines the general steps for labeling a protein with **Cy7 maleimide**. Optimization may be required for specific proteins and applications.

Materials:

- Protein of interest (containing free cysteine residues)
- **Cy7 maleimide**
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 100 mM MES buffer, pH ~6.0-7.5, or Phosphate-Buffered Saline (PBS), pH 7.2-7.4.[1][5][9] The buffer should be degassed.[10][11]
- (Optional) Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.[5][9]
- Quenching reagent: L-cysteine or β -mercaptoethanol.[1]
- Purification column (e.g., Sephadex G-25).[9]

Procedure:

- Protein Preparation:
 - Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.[9] The conjugation efficiency is significantly reduced at lower concentrations.[9]
 - If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of DTT or TCEP and incubate for 30 minutes at room temperature. [1][5] If DTT is used, it must be removed by dialysis or gel filtration before adding the maleimide dye.[9]

- **Cy7 Maleimide** Stock Solution Preparation:
 - Immediately before use, dissolve **Cy7 maleimide** in anhydrous DMSO or DMF to create a 10 mM stock solution.[1][9] Vortex briefly to ensure complete dissolution.[1]
- Labeling Reaction:
 - Add a 10- to 20-fold molar excess of the **Cy7 maleimide** stock solution to the protein solution.[1][5] The optimal dye-to-protein ratio may need to be determined empirically.[9]
 - Mix well by gentle vortexing or pipetting.[1]
 - Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1]
- Quenching the Reaction:
 - To stop the reaction, add a quenching reagent like L-cysteine or β -mercaptoethanol to a final concentration of a 10-fold molar excess over the initial amount of **Cy7 maleimide**.[1]
 - Incubate for 15-30 minutes at room temperature.[1]

Purification of the Labeled Protein

Purification is essential to remove unreacted **Cy7 maleimide** and other reaction components.

Procedure using Gel Filtration (Sephadex G-25):

- Prepare the Sephadex G-25 column according to the manufacturer's instructions.
- Equilibrate the column with PBS (pH 7.2-7.4).
- Load the quenched reaction mixture onto the column.[9]
- Elute the protein-dye conjugate with PBS.[9]
- Collect the fractions containing the labeled protein, which will be visibly colored and will elute first.

Alternative purification methods include dialysis, HPLC, or FPLC, depending on the specific protein and application.[10][12]

Characterization of the Conjugate

Determination of the Degree of Labeling (DOL):

The DOL, which is the average number of dye molecules per protein molecule, is a critical parameter.[9]

- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the maximum absorbance of Cy7 (~ 750 nm, A_{max}).
- Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
 - Protein Concentration (M) = $[A_{280} - (A_{\text{max}} \times CF_{280})] / \epsilon_{\text{protein}}$
 - Where CF_{280} is the correction factor for the dye at 280 nm and $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- Calculate the DOL using the following formula:
 - $DOL = A_{\text{max}} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$
 - Where ϵ_{dye} is the molar extinction coefficient of **Cy7 maleimide** at its maximum absorbance.

The optimal DOL for most antibodies is typically between 2 and 10.[9] Over-labeling can potentially affect the protein's biological activity.[9]

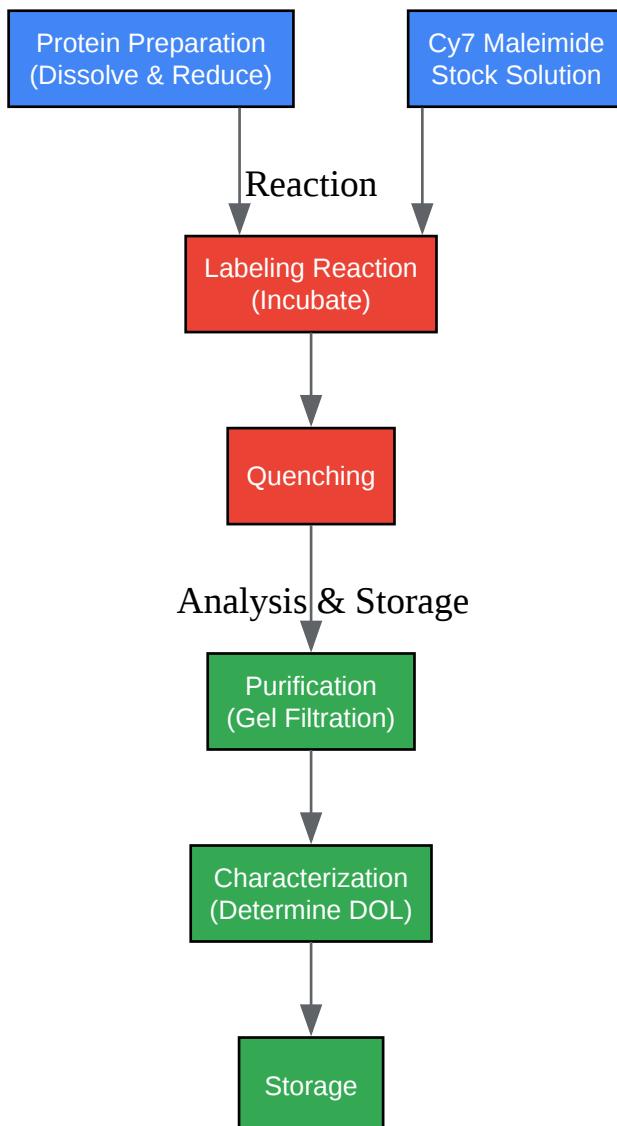
Storage and Stability

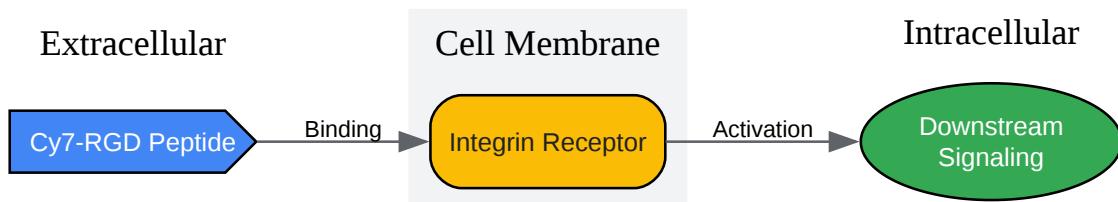
- **Cy7 Maleimide** (Powder): Store at -20°C in the dark and desiccated for up to 24 months.[3][8] It can be transported at room temperature for up to 3 weeks.[3][8]
- Stock Solutions: Prepare fresh for immediate use.[9] Unused stock solutions in anhydrous DMSO can be stored at -20°C for up to 4 weeks, protected from light and moisture.[9] Avoid

repeated freeze-thaw cycles.[9]

- Labeled Conjugates: For short-term storage, keep at 2-8°C, protected from light, for up to one week.[10][12] For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C or -80°C.[1][10] The addition of a stabilizer like BSA and a bacteriostatic agent like sodium azide is also recommended for long-term storage.[10][12]

Key Applications


The excellent photophysical properties of Cy7, particularly its emission in the NIR spectrum, make **Cy7 maleimide**-labeled biomolecules ideal for a variety of applications:[1]


- In Vivo Imaging: Deep tissue imaging with reduced background signal for tracking the biodistribution and target engagement of labeled proteins or peptides in animal models.[1]
- Fluorescence Microscopy: Visualizing the localization and dynamics of proteins within cells and tissues.
- Flow Cytometry: Quantifying and sorting cells based on the expression of specific cell surface markers labeled with Cy7.
- Receptor Binding Studies: Visualizing and quantifying the binding of labeled ligands to cell surface receptors.[1]
- Drug Development: Studying the pharmacokinetics and pharmacodynamics of therapeutic proteins and peptides.

Visualizations

The following diagrams illustrate key processes and concepts related to the use of **Cy7 maleimide**.

Preparation

[Click to download full resolution via product page](#)Workflow for **Cy7 maleimide** protein labeling.

[Click to download full resolution via product page](#)

Simplified integrin signaling visualization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Cyanine 7 maleimide [equivalent to Cy7® maleimide] | AAT Bioquest aatbio.com
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. interchim.fr [interchim.fr]
- 6. medkoo.com [medkoo.com]
- 7. Cyanine 7 maleimide (A270190) | Antibodies.com antibodies.com
- 8. lumiprobe.com [lumiprobe.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience tocris.com
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [Cy7 Maleimide: A Comprehensive Technical Guide for Advanced Biomolecular Labeling]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15554653#cy7-maleimide-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com